molecular formula C10H8N2O B1581969 Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- CAS No. 28286-88-6

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-

Cat. No. B1581969
CAS RN: 28286-88-6
M. Wt: 172.18 g/mol
InChI Key: XYBUCJYJVULPHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-” involves the reaction of 2,6-Dimethyl-γ-pyrone and malononitrile in acetic anhydride at 130°C under reflux for 2 hours . The reaction mixture is then cooled and poured into ice water. The precipitate is filtered and recrystallized twice from ethanol .


Molecular Structure Analysis

The molecular structure of “Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-” is represented by the empirical formula C10H8N2O . The molecular weight of the compound is 172.18 .


Physical And Chemical Properties Analysis

The compound has a melting point of 192-194 °C (lit.) . The predicted boiling point is 244.1±40.0 °C, and the predicted density is 1.157±0.06 g/cm3 . It appears as a light yellow to brown powder or crystal .

Scientific Research Applications

Novel Synthesis Methods

Polyfunctionalized 1,4-Dihydropyridine Derivatives : A study by Hadjebi et al. (2011) presents a novel four-component synthesis method for creating polyfunctionalized 1,4-dihydropyridine derivatives using dimethyl acetylenedicarboxylate, aromatic aldehydes, and malononitrile. This method operates at room temperature and employs (NH4)2HPO4 as a catalytic base in aqueous media, showcasing an efficient approach to synthesizing complex organic compounds Hadjebi et al., 2011.

Photophysical Properties and Material Applications

Amplified Spontaneous Emission in Dye-doped Polymers : Lu, Zhong, and Ma (2004) explored the amplified spontaneous emission and gain characteristics of various fluorescent dyes, including a propanedinitrile derivative, doped in polystyrene matrices. They found that certain dyes exhibit significantly larger net gains and lower thresholds for amplified spontaneous emission, pointing towards potential applications in optoelectronic devices Lu, Zhong, & Ma, 2004.

Charge Transfer Dye in Polymers : Kwak et al. (2009) synthesized a new pyran-based charge transfer dye monomer, which was copolymerized with various monomers to create copolymers with different polarities. These copolymers exhibited unique absorption and fluorescence properties, suggesting applications in developing novel photonic materials Kwak et al., 2009.

Molecular Structure and Chemical Properties

Geometry and Bond-length Alternation in Nonlinear Optical Materials : Gainsford et al. (2007) investigated the geometry and bond-length alternation in nonlinear optical materials, demonstrating the behavior of push-pull chromophores and providing insights into the structural basis for their optical properties Gainsford, Bhuiyan, & Kay, 2007.

NMR Chemical Shifts and Internal Flexibility : Park et al. (2011) conducted a theoretical and experimental analysis of 1H NMR chemical shifts for organic dyes, including propanedinitrile derivatives. Their work offers guidelines for interpreting 1H NMR chemical shifts and designing molecular structures with specific electronic properties Park, Won, Lee, & Kim, 2011.

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It is also classified as a flammable solid . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of contact with skin or eyes, wash with plenty of water .

properties

IUPAC Name

2-(2,6-dimethylpyran-4-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7-3-9(4-8(2)13-7)10(5-11)6-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBUCJYJVULPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067373
Record name Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28286-88-6
Record name 4-Dicyanomethylene-2,6-dimethyl-4H-pyran
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Record name Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)-
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Record name Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)-
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Record name Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-
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Record name 4-(Dicyanomethylene)-2,6-dimethyl-4H-pyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of DCM and how are they confirmed?

A1: DCM is characterized by its donor-acceptor structure, with a thiophene ring acting as the donor and a malononitrile group as the acceptor, linked by a pyranylidene bridge. [] This structure has been confirmed through various spectroscopic techniques, including ¹H NMR and ¹³C NMR. [] The molecule exhibits a strong charge-transfer character, which is influenced by the number of thiophene rings present. []

Q2: What are the primary applications of DCM in materials science?

A2: DCM is a promising material for organic light-emitting diodes (OLEDs) due to its red light emission properties. [, ] Its conjugated structure allows for efficient electron transport, making it suitable as an active material in OLED devices. [, ] Additionally, DCM-based conjugated microporous polymers (CMPs) show promise as metal-free heterogeneous photocatalysts for organic synthesis. []

Q3: How does computational chemistry contribute to understanding DCM's properties?

A3: Computational methods, such as density functional theory (DFT) and INDO/SCI, have been employed to investigate the ground and excited state properties of DCM. [] These calculations provide insights into the electronic structure, optical properties, and charge transfer characteristics of the molecule. [, ] For instance, theoretical calculations have been used to determine the pi-coherence length and Stoke's shift, which are crucial for understanding its photophysical behavior. []

Q4: How does the structure of DCM impact its photophysical properties?

A4: The donor-acceptor structure of DCM plays a significant role in its photophysical properties. The presence of the electron-donating thiophene ring and the electron-accepting malononitrile group facilitates intramolecular charge transfer upon excitation. [] This results in a red-shifted absorption and emission, making DCM suitable for red-light emission applications. [, ] The extent of conjugation and the nature of the substituents on the thiophene ring can further fine-tune the absorption and emission wavelengths. []

Q5: What are the potential advantages of using DCM-based CMPs as photocatalysts?

A5: DCM-based CMPs offer several advantages as heterogeneous photocatalysts. Firstly, their synthesis through organic base-catalyzed Knoevenagel reactions provides a more sustainable alternative to metal-catalyzed processes, reducing costs and simplifying product separation. [] Secondly, these CMPs possess inherent porosity, high stability, and a fully π-conjugated skeleton, contributing to their efficiency in photocatalysis. [] Lastly, they exhibit broad visible-light absorption, enabling them to utilize sunlight as an energy source for chemical transformations. []

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